(6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
The synthesis of (6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, typically starting with the preparation of the thiadiazole and pyrimidine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. The final step involves the condensation of the intermediates to form the target compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines with different substituents. The uniqueness of (6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-imino-2-isopropyl-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-15(2)23-27-28-21(25)20(22(29)26-24(28)32-23)14-17-7-9-18(10-8-17)30-11-12-31-19-6-4-5-16(3)13-19/h4-10,13-15,25H,11-12H2,1-3H3/b20-14-,25-21? |
InChI Key |
XMWJHYJOTAMWAD-OEMPCWLZSA-N |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C |
Origin of Product |
United States |
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